2-chloro-N-[[1-(cyclohexene-1-carbonyl)piperidin-3-yl]methyl]benzamide
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Overview
Description
2-chloro-N-[[1-(cyclohexene-1-carbonyl)piperidin-3-yl]methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a piperidine ring and a cyclohexene moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[[1-(cyclohexene-1-carbonyl)piperidin-3-yl]methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Cyclohexene Moiety: The cyclohexene group can be introduced via a Diels-Alder reaction or through the reduction of a cyclohexanone derivative.
Attachment of the Benzamide Core: The final step involves the coupling of the piperidine-cyclohexene intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[[1-(cyclohexene-1-carbonyl)piperidin-3-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-chloro-N-[[1-(cyclohexene-1-carbonyl)piperidin-3-yl]methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[[1-(cyclohexene-1-carbonyl)piperidin-3-yl]methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[[1-(cyclohexylcarbonyl)piperidin-3-yl]methyl]benzamide: Similar structure but with a cyclohexyl group instead of a cyclohexene.
2-chloro-N-[[1-(cyclopentylcarbonyl)piperidin-3-yl]methyl]benzamide: Contains a cyclopentyl group, offering different steric and electronic properties.
Uniqueness
2-chloro-N-[[1-(cyclohexene-1-carbonyl)piperidin-3-yl]methyl]benzamide is unique due to the presence of the cyclohexene moiety, which can impart distinct reactivity and binding characteristics compared to its cyclohexyl and cyclopentyl analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities.
Properties
IUPAC Name |
2-chloro-N-[[1-(cyclohexene-1-carbonyl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c21-18-11-5-4-10-17(18)19(24)22-13-15-7-6-12-23(14-15)20(25)16-8-2-1-3-9-16/h4-5,8,10-11,15H,1-3,6-7,9,12-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMNFBYYEGXSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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